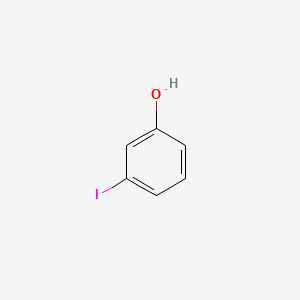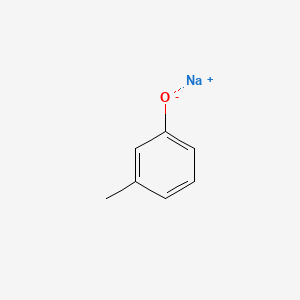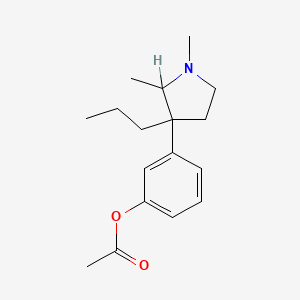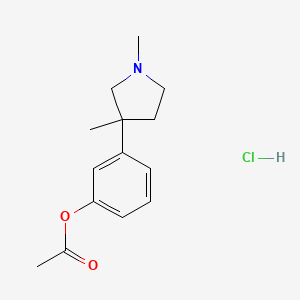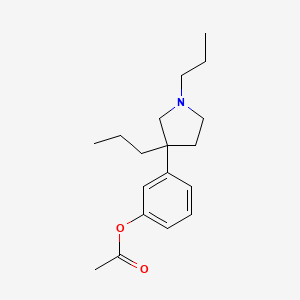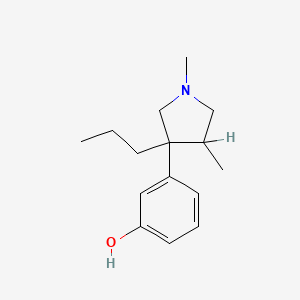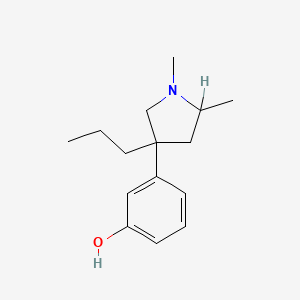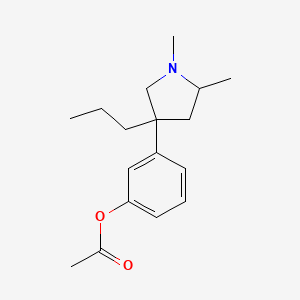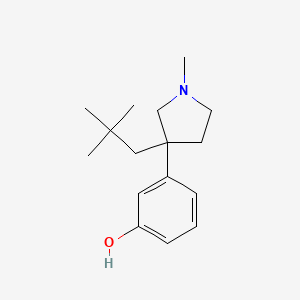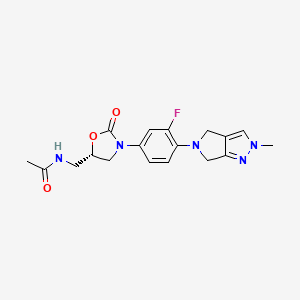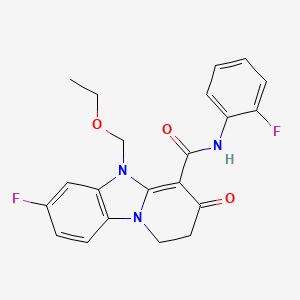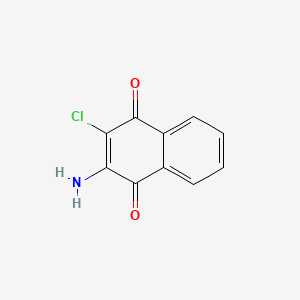
Chinoclamin
Übersicht
Beschreibung
It was introduced in 1972 and has been utilized for post-emergence control of various weeds, including mosses, liverworts, duckweed, and algae . The compound inhibits photosynthesis, making it effective in controlling unwanted plant growth.
Wissenschaftliche Forschungsanwendungen
Chinoclamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Photosynthese. Es entfernt Elektronen aus Photosystem I, ähnlich der Wirkung von Bipyridinium-Herbiziden wie Paraquat und Diquat . In der Krebsforschung hemmt this compound die NF-κB-Aktivität, indem es die Phosphorylierung von IκB-α und die Translokation von p65 verhindert, was zu Apoptose in Krebszellen führt .
Wirkmechanismus
Target of Action
Quinoclamine primarily targets the transcription factor nuclear factor-kappaB (NF-κB) . NF-κB plays a crucial role in cell growth, apoptosis, and cell cycle progression . It is suggested as a potential therapeutic target for cancer .
Mode of Action
Quinoclamine suppresses endogenous NF-κB activity in HepG2 cells through the inhibition of IκB-α phosphorylation and p65 translocation . It also inhibits induced NF-κB activities in lung and breast cancer cell lines .
Biochemical Pathways
Quinoclamine-regulated genes interact with NF-κB or its downstream genes . It affects the expression levels of genes involved in cell cycle or apoptosis . This suggests that Quinoclamine exhibits anti-cancer potential by affecting these biochemical pathways.
Pharmacokinetics
This suggests that Quinoclamine might interfere with drug metabolism by slowing down the excretion of drugs .
Result of Action
The suppression of NF-κB activity by Quinoclamine leads to changes in the expression levels of genes involved in cell cycle or apoptosis . This suggests that Quinoclamine exhibits anti-cancer potential .
Action Environment
It is known that quinoclamine is moderately persistent in soil under dark aerobic conditions at 20 ºc . It ultimately degrades to non-extractable residues and mineralizes to CO2 . Under dark anaerobic conditions at 20 ºC, Quinoclamine is low persistent and yields two main metabolites: AN and DHN .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Quinoclamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It suppresses endogenous NF-kB activity in HepG2 cells through the inhibition of IkB-a phosphorylation and p65 translocation . This interaction with NF-kB and its downstream genes suggests that Quinoclamine plays a significant role in cell cycle regulation and apoptosis .
Cellular Effects
Quinoclamine has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-kB activities, which in turn affects cell growth, apoptosis, and cell cycle progression . Quinoclamine also impacts gene expression and cellular metabolism, as it regulates genes involved in these processes .
Molecular Mechanism
Quinoclamine exerts its effects at the molecular level through several mechanisms. It binds to NF-kB, inhibiting its activity and preventing it from promoting cell growth and inhibiting apoptosis . This binding interaction results in changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis .
Metabolic Pathways
Quinoclamine is involved in several metabolic pathways. It down-regulates the expressions of UDP glucuronosyltransferase genes involved in phase II drug metabolism . This suggests that Quinoclamine might interfere with drug metabolism by slowing down the excretion of drugs .
Vorbereitungsmethoden
Chinoclamin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg umfasst die Reaktion von 2-Chlor-1,4-Naphthochinon mit Ammoniak. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, z. B. einer bestimmten Temperatur und einem bestimmten pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden umfassen häufig die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch auf Effizienz und Ausbeute optimiert sind .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Chinonderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Hydrochinonderivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere funktionelle Gruppen ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .
Analyse Chemischer Reaktionen
Quinoclamine undergoes various chemical reactions, including:
Oxidation: Quinoclamine can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Quinoclamine can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Chinoclamin gehört zur Klasse der Naphthochinonverbindungen. Ähnliche Verbindungen umfassen:
Paraquat: Ein Bipyridinium-Herbizid, das ebenfalls die Photosynthese hemmt.
Diquat: Ein weiteres Bipyridinium-Herbizid mit einem ähnlichen Wirkmechanismus.
Menadion: Ein synthetisches Vitamin-K-Derivat mit einer Naphthochinonstruktur.
This compound ist einzigartig in seiner Doppelfunktion als Herbizid und Algizid, und seine potenziellen therapeutischen Anwendungen in der Krebsforschung unterscheiden es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-amino-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLNWSCLAYSJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041390 | |
| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2797-51-5 | |
| Record name | Quinoclamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2797-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoclamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2797-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-chloro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-chloro-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOCLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN6NK7K14F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



